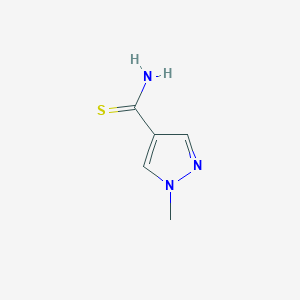

1-methyl-1H-pyrazole-4-carbothioamide

Description

1-Methyl-1H-pyrazole-4-carbothioamide (C₅H₇N₃S, molecular weight 141.036 Da) is a pyrazole derivative featuring a thioamide (-C(=S)-NH₂) group at the 4-position and a methyl group at the 1-position of the pyrazole ring. The compound’s thioamide group confers unique hydrogen-bonding capabilities, which influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

1-methylpyrazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGZBUBUZQWWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152604-87-9 | |

| Record name | 1-methyl-1H-pyrazole-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carbothioamide can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with thioamide derivatives under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the thioamide group.

Industrial Production Methods: In an industrial setting, the synthesis of 1-methyl-1H-pyrazole-4-carbothioamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thioamide group to a sulfoxide or sulfone group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the thioamide group to a thiol group.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkyl halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-pyrazole-4-carbothioamide has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of certain pathogens and cancer cells.

Medicine: Research has explored its use as a therapeutic agent for various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of harmful organisms.

Mechanism of Action

The mechanism by which 1-methyl-1H-pyrazole-4-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit enzymes essential for the survival of pathogens, leading to their death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Carbothioamide Derivatives

Pyrazole-1-carbothioamide derivatives share the thioamide functional group but differ in substituents. For example:

- 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (): These compounds incorporate bulky aryl substituents (e.g., nitro groups) on the pyrazole and isoxazole rings.

Key Insight : Bulky substituents in carbothioamide analogs improve steric and electronic interactions in biological systems, whereas the methyl group in 1-methyl-1H-pyrazole-4-carbothioamide may prioritize metabolic stability .

Carboximidamide Derivatives

lists pyrazole-1-carboximidamides (e.g., 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These replace the thioamide with a carboximidamide (-C(=NH)-NH₂) group, altering hydrogen-bonding capacity and solubility.

Other Pyrazole Derivatives

highlights structurally related compounds with distinct functional groups:

- 1-Methyl-1H-pyrazole-4-carbaldehyde (C₅H₆N₂O): Features an aldehyde group (-CHO) instead of thioamide.

- 1-Methyl-1H-pyrazole-3-carboxylic acid (C₅H₆N₂O₂): Contains a carboxylic acid (-COOH) group.

Key Insight : Carboxylic acid derivatives exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas thioamides may prioritize reactivity in synthesis .

Hydrogen Bonding and Crystallographic Behavior

The thioamide group in 1-methyl-1H-pyrazole-4-carbothioamide participates in weaker hydrogen bonds (S as acceptor) compared to carboximidamides or carboxylic acids. emphasizes that such differences impact crystal packing and solubility. For instance, weaker S···H-N interactions may result in less stable crystalline forms compared to O/N-based H-bonds .

Biological Activity

1-Methyl-1H-pyrazole-4-carbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant studies and data.

Chemical Structure and Properties

1-Methyl-1H-pyrazole-4-carbothioamide features a pyrazole ring substituted at the 4-position with a carbothioamide group. The molecular formula is , with a molecular weight of approximately 157.19 g/mol. The presence of the thioamide group is significant as it imparts unique chemical properties that enhance its biological activity.

Antimicrobial Activity

Research indicates that 1-methyl-1H-pyrazole-4-carbothioamide exhibits potent antileishmanial and antimalarial activities. It has been shown to effectively inhibit the growth of Leishmania aethiopica and Plasmodium berghei in vitro, suggesting a promising role in treating these parasitic infections. The mechanism involves interaction with specific molecular targets, as indicated by molecular docking studies that reveal favorable binding affinities to active sites critical for pathogen survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In various studies, it demonstrated significant cytotoxic effects against cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, IC50 values were reported as low as 3.79 µM for MCF7 cells, indicating strong growth inhibition . The compound's ability to induce apoptosis in these cells further supports its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-carbothioamide | C5H7N3S | Antileishmanial, Antimalarial |

| 3-Amino-1-methyl-1H-pyrazole-4-carbothioamide | C7H10N4S | Anti-inflammatory |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioamide | C10H12N4S | Anticancer |

The comparison highlights the unique biological activities associated with 1-methyl-1H-pyrazole-4-carbothioamide, particularly its effectiveness against specific pathogens compared to other pyrazole derivatives.

Case Studies and Research Findings

Several studies have documented the biological activity of 1-methyl-1H-pyrazole-4-carbothioamide:

- Antileishmanial Activity : A study demonstrated that this compound showed significant inhibition of promastigote forms of Leishmania spp., with an effective concentration leading to over 90% inhibition at certain dosages.

- Antimalarial Efficacy : In experiments involving Plasmodium berghei-infected mice, administration of the compound resulted in a marked reduction in parasitemia levels compared to control groups.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that concentrations as low as 10 µM could induce apoptosis in MCF7 cells, making it a candidate for further development as an anticancer therapeutic agent .

Future Directions and Applications

Given its diverse biological activities, 1-methyl-1H-pyrazole-4-carbothioamide holds promise for various applications:

- Drug Development : Its ability to modulate biological pathways suggests potential roles in developing new therapeutics for infectious diseases and cancer.

- Agrochemicals : The compound's efficacy against harmful organisms positions it as a candidate for use in agricultural formulations aimed at pest control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.